N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide, also known as CI994, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied for its role in inhibiting histone deacetylase (HDAC) enzymes, which are known to play a crucial role in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds bearing the sulfamoyl moiety, similar in reactivity to the cyanocyclohexyl and dioxoisoindolyl groups, have been synthesized for use as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Structural and Analytical Studies
Structural and analytical studies on derivatives structurally related to N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide have been conducted to understand their molecular properties and interactions. Rani et al. (2015) characterized N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide through IR, and single-crystal X-ray diffraction, followed by a detailed Hirshfeld surface analysis. These studies provide insights into the molecular interactions and stability of such compounds (Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with potential pharmacological applications is another area of interest. For example, compounds with the N-(silatran-1-ylmethyl)acetamide structure have been prepared and evaluated for their muscarinic agonist activity, demonstrating their potential in medicinal chemistry research (Pukhalskaya et al., 2010).
Anti-proliferative and Anti-inflammatory Agents
Some novel heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety have shown anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Hekal, Ali, & Abu El‐Azm, 2020). Similarly, derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamido have been evaluated for anti-inflammatory activity, showcasing the versatility of this moiety in developing new pharmacological agents (Nikalje, Hirani, & Nawle, 2015).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-11-17(8-4-1-5-9-17)19-14(21)10-20-15(22)12-6-2-3-7-13(12)16(20)23/h2-3,6-7H,1,4-5,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSYNBHVFCVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.